molecular formula C11H13NO4 B13647081 (R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B13647081
M. Wt: 223.22 g/mol
InChI Key: SPJHXRHVIFGFCY-MRVPVSSYSA-N
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Description

®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a methoxyphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The starting materials often include 2-methoxybenzaldehyde and a suitable amino acid precursor. The reaction conditions may involve:

    Condensation reactions: Combining the aldehyde with the amino acid precursor under acidic or basic conditions.

    Oxidation reactions: Using oxidizing agents to introduce the ketone functional group.

    Chiral resolution: Employing chiral catalysts or chiral chromatography to separate the desired enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can yield secondary alcohols.

Scientific Research Applications

®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The methoxyphenyl group and the ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.

    2-Amino-4-(2-methoxyphenyl)-4-hydroxybutanoic acid: A compound with a hydroxyl group instead of a ketone group.

Uniqueness

®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both an amino group and a ketone group make it a valuable compound for studying stereochemical effects and enzyme interactions.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2R)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m1/s1

InChI Key

SPJHXRHVIFGFCY-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(C(=O)O)N

Origin of Product

United States

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